molecular formula C18H16N2OS B1215049 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313553-47-8

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B1215049
M. Wt: 308.4 g/mol
InChI Key: JPMOKRWIYQGMJL-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (DMTPTB) is a synthetic compound that has been widely studied for its biological and pharmacological applications. It is a member of the thiazol benzamide family of compounds and has been used in a variety of scientific research applications, including in vivo and in vitro studies. It is a versatile compound that is known to have a wide range of physiological and biochemical effects.

Scientific Research Applications

Cancer Research

Application Summary

INH1 is used in cancer research, specifically in the study of breast cancer . It disrupts the Hec1/Nek2 interaction, which is critical for spindle checkpoint control, kinetochore functionality, and cell survival .

Methods of Application

Cells are treated with INH1, which triggers a reduction of kinetochore-bound Hec1 as well as the global Nek2 protein level . This leads to metaphase chromosome misalignment, spindle aberrancy, and eventual cell death .

Results or Outcomes

INH1 effectively inhibited the proliferation of multiple human breast cancer cell lines in culture (GI 50, 10–21 μmol/L) . Furthermore, treatment with INH1 retarded tumor growth in a nude mouse model bearing xenografts derived from the human breast cancer line MDA-MB-468, with no apparent side effects .

Plant Biology

Application Summary

INH1 is used in plant biology, specifically in the study of invertases and invertase inhibitors from potato (Solanum tuberosum L.) .

Methods of Application

In silico analysis of the structural diversity and interactions between invertases and invertase inhibitors from potato was performed . The comparison of the protein sequences of the different isoforms of invertases and invertase inhibitors exhibited insertions and deletions as well as the variation in terms of amino acid residues .

Results or Outcomes

In silico interactions between different isoforms of invertase and invertase inhibitors suggested that cell wall/apoplastic invertase inhibitor exhibited stronger interaction with vacuolar invertase compared to the vacuolar invertase inhibitor .

Food Science

Application Summary

INH1 is used in food science, specifically in the study of cold-induced sweetening process of potato tubers .

Methods of Application

Application of 1% trehalose to peach fruit in cold storage resulted in significantly enhanced PpINH1 expression .

Results or Outcomes

The upregulation of INHs inhibits VIN activity at the post-translational level in peach fruit . This ultimately alleviates CI symptoms .

Chilling Tolerance in Peach Fruit

Application Summary

INH1, an invertase inhibitor, interacts with vacuolar invertase PpVIN2 in regulating the chilling tolerance of peach fruit .

Results or Outcomes

The upregulation of INHs inhibits VIN activity at the post-translational level in peach fruit, ultimately alleviating chilling injury symptoms .

Invertase Inhibitors in Potato

Application Summary

INH1 is used in the study of invertases and invertase inhibitors from potato (Solanum tuberosum L.) .

Methods of Application

In silico interactions between different isoforms of invertase and invertase inhibitors were analyzed .

Results or Outcomes

Cell wall/apoplastic invertase inhibitor exhibited stronger interaction with vacuolar invertase compared to the vacuolar invertase inhibitor .

Suppression of mtDNA Loss

Application Summary

INH1 affects the suppression of mtDNA loss .

Methods of Application

Integration of INH1 partially restores sensitivity to EB .

Results or Outcomes

Disruption of INH1 can lead to suppression of ρ o-lethality .

properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-12-8-9-15(13(2)10-12)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMOKRWIYQGMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Record name INH1
Source Wikipedia
URL https://en.wikipedia.org/wiki/INH1
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

CAS RN

313553-47-8
Record name N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313553-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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